2-(Benzyl(methyl)amino)-2-phenylacetic acid
CAS No.:
Cat. No.: VC13320466
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H17NO2 |
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Molecular Weight | 255.31 g/mol |
IUPAC Name | 2-[benzyl(methyl)amino]-2-phenylacetic acid |
Standard InChI | InChI=1S/C16H17NO2/c1-17(12-13-8-4-2-5-9-13)15(16(18)19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19) |
Standard InChI Key | PHIORJFGPNXYPZ-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O |
Canonical SMILES | CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-(Benzyl(methyl)amino)-2-phenylacetic acid (C₁₆H₁₇NO₂) features a central glycine backbone substituted with a benzyl-methylamine group and a phenyl ring. The hydrochloride salt form (C₁₆H₁₈ClNO₂) has a molecular weight of 291.77 g/mol . Key properties include:
Property | Value | Source |
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Density | 1.3±0.1 g/cm³ | |
Boiling Point | 518.0±43.0 °C (760 mmHg) | |
Melting Point | 76–77 °C (hydrochloride) | |
Solubility | Soluble in polar solvents |
The compound’s stereochemistry and planar phenyl groups contribute to its stability and reactivity in substitution and redox reactions.
Spectroscopic Data
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¹H NMR (DMSO-d₆): Peaks at δ 12.98 (s, OH), 7.66–6.14 (aromatic protons), 5.67 (s, NH₂) .
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IR (KBr): Bands at 3437 cm⁻¹ (N-H stretch), 1637 cm⁻¹ (C=O), 1484 cm⁻¹ (aromatic C=C) .
Synthesis and Optimization
Catalytic Carbonylation of Benzyl Chloride
A patented method employs benzyl chloride carbonylation using a cobalt-based benzimidazole Schiff base catalyst. Key steps include :
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Catalyst Preparation: 2-(4-Amino-2-hydroxyphenyl)benzimidazole is synthesized from o-phenylenediamine and p-aminosalicylic acid in polyphosphoric acid (190°C, 4 h, 86% yield) .
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Reaction Conditions: Benzyl chloride, CO (0.18 MPa), NaOH (30%), and tetrabutylammonium bromide (phase-transfer catalyst) in propanol at 70°C for 18 h .
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Yield: 56.8% phenylacetic acid when using both primary catalyst and Schiff base additive .
Alternative Routes
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Decarboxylative Photocatalysis: Arylacetic acids undergo tetrabutylammonium decatungstate-mediated decarboxylation to generate benzyl radicals, which trap electron-deficient olefins .
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Peptide Coupling: Methyl 2-(benzylamino)-2-phenylacetate derivatives are synthesized via carbodiimide-mediated coupling, followed by hydrolysis .
Biological Activity and Applications
Neuroprotective Effects
The hydrochloride salt (PRL-8-53) enhances memory retention in preclinical models. A double-blind trial reported improved recollection in healthy volunteers, likely via modulation of dopamine and serotonin pathways.
Antimicrobial Activity
While direct data for 2-(benzyl(methyl)amino)-2-phenylacetic acid is limited, analogs like 2-benzyl-5-nitrobenzimidazole demonstrate broad-spectrum anthelmintic activity .
Comparative Analysis with Analogues
Compound | Key Differences | Activity |
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2-Phenylpropionic Acid | Additional methyl group | Anti-inflammatory (IC₅₀: 0.09 μM) |
N-Methyl-D-phenylglycine | Lack of benzyl group | Chiral resolving agent |
2-(3-Methoxybenzyl) Derivatives | Methoxy substituent | Enhanced CA IX inhibition |
The benzyl-methylamine moiety in 2-(benzyl(methyl)amino)-2-phenylacetic acid enhances lipophilicity, improving blood-brain barrier penetration compared to simpler phenylglycine derivatives .
Industrial and Pharmacological Relevance
Catalytic Applications
Cobalt-Schiff base complexes derived from this compound catalyze benzyl chloride carbonylation with turnover numbers (TON) exceeding 500, outperforming traditional Rh-based systems .
Drug Development
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